![molecular formula C9H12O3 B13467515 1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde CAS No. 63517-54-4](/img/structure/B13467515.png)
1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[4.5]dec-7-ene-7-carbaldehyde is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol This compound is characterized by its unique spirocyclic structure, which includes a dioxane ring fused to a cyclohexene ring, with an aldehyde functional group at the 7th position
Preparation Methods
The synthesis of 1,4-dioxaspiro[4.5]dec-7-ene-7-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow processes and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1,4-Dioxaspiro[4.5]dec-7-ene-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,4-Dioxaspiro[4.5]dec-7-ene-7-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1,4-dioxaspiro[4.5]dec-7-ene-7-carbaldehyde exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The spirocyclic structure may allow for unique interactions with these targets, enhancing its specificity and potency .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene-7-carbaldehyde can be compared with other spirocyclic compounds, such as:
1,4-Dioxaspiro[4.5]dec-7-ene:
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxaldehyde: Contains a methyl group and a carboxaldehyde group, leading to different chemical properties and reactivity.
The uniqueness of 1,4-dioxaspiro[4.5]dec-7-ene-7-carbaldehyde lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
63517-54-4 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.5]dec-7-ene-7-carbaldehyde |
InChI |
InChI=1S/C9H12O3/c10-7-8-2-1-3-9(6-8)11-4-5-12-9/h2,7H,1,3-6H2 |
InChI Key |
YJFXAKDYLWSIIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(=C1)C=O)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


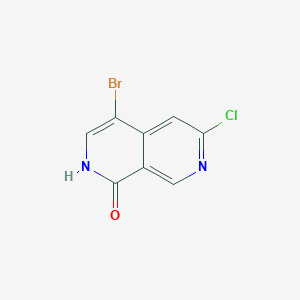
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde](/img/structure/B13467442.png)
![2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13467447.png)
![2-Azabicyclo[3.1.1]heptan-4-one](/img/structure/B13467455.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B13467459.png)
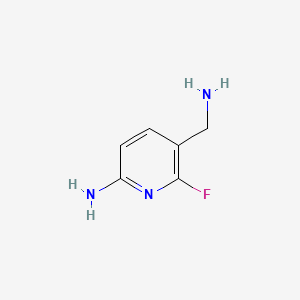
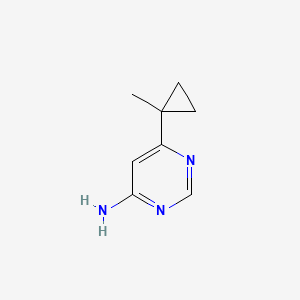
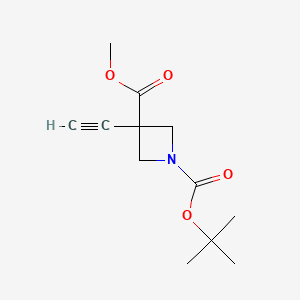
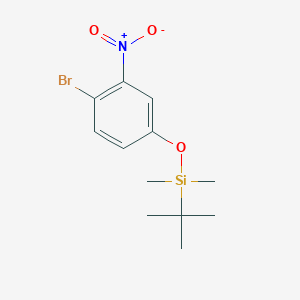
![Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13467488.png)
![2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol](/img/structure/B13467497.png)

![2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467521.png)
![1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13467523.png)
